2-(Piperidin-4-YL)-1H-benzo[D]imidazole
Overview
Description
2-(Piperidin-4-yl)-1H-benzo[d]imidazole is a chemical compound that has been the subject of various studies due to its potential applications in medicine and industry. It is a benzimidazole derivative, a class of compounds known for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and corrosion inhibition properties .
Synthesis Analysis
The synthesis of 2-(piperidin-4-yl)-benzimidazoles involves several chemical reactions, starting from basic benzimidazole scaffolds and introducing the piperidin-4-yl moiety through various synthetic routes. For instance, novel compounds with this structure have been synthesized by in situ reduction of Schiff’s base followed by alkylation using different alkyl/aryl halides . Another approach includes the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different derivatives in the presence of piperidine . These methods have been optimized to yield a series of compounds with potential antibacterial and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. Single-crystal X-ray diffraction techniques have also been employed to determine the solid-state structure of related compounds, confirming the expected molecular framework and providing insights into the conformation of the piperidin ring and the planarity of the benzimidazole core .
Chemical Reactions Analysis
The chemical reactivity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives is diverse, with the ability to undergo further functionalization. These compounds have been used as intermediates in the synthesis of various pharmacologically active molecules. For example, they have been functionalized to create novel inhibitors of the insulin-like growth factor receptor-1 (IGF-1R) and NMDA receptor ligands . The modifications aim to improve selectivity and potency for the intended biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzimidazole ring. These properties are crucial for their biological activity and potential as therapeutic agents. The compounds exhibit promising antibacterial, antifungal, and anti-inflammatory activities, with some showing superior efficacy compared to standard drugs . Additionally, their corrosion inhibition properties for steel in acidic environments have been demonstrated, suggesting applications in industrial settings .
Scientific Research Applications
Anti-Inflammatory Applications
- Novel Anti-Inflammatory Agents : Compounds derived from 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory activities. One such compound, identified as 6e, exhibited stronger in vivo anti-inflammatory activity compared to ibuprofen in animal models (Li et al., 2015).
Synthesis and Structural Studies
- Arylation and Reduction Methods : The arylation of azoles with bromopyridines and subsequent reduction was a key method for preparing 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues of these compounds (Shevchuk et al., 2012).
- Synthesis of Heterocyclic Compounds : New heterocyclic compounds containing the imidazole scaffold, such as 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives, were synthesized and showed good to moderate antimicrobial activity (Parmar et al., 2018).
Antimicrobial Applications
- Broad Spectrum Antibacterial Activities : Certain 2-piperidin-4-yl-benzimidazoles inhibit bacterial growth with low micromolar minimal inhibitory concentration (MIC), effective against both Gram-positive and Gram-negative bacteria (He et al., 2003).
Corrosion Inhibition
- N80 Steel Corrosion Inhibition : Benzimidazole derivatives, including those with a piperidine moiety, were effective corrosion inhibitors for N80 steel in hydrochloric acid solution, showing high inhibition efficiency (Yadav et al., 2016).
Applications in Drug Discovery
- ALK Inhibitor Development : A compound with a 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure was investigated as a potential anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment. Its modification led to a significant improvement in oral absorption in animal models (Teffera et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
2-piperidin-4-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGHPAOOWUTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351977 | |
Record name | 2-(Piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-YL)-1H-benzo[D]imidazole | |
CAS RN |
38385-95-4 | |
Record name | 2-(4-Piperidinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38385-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-4-yl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.